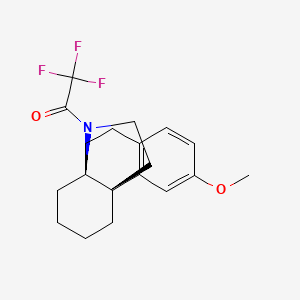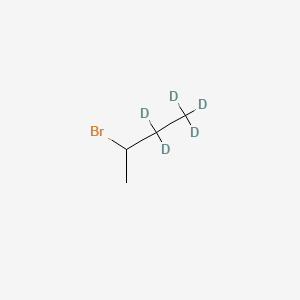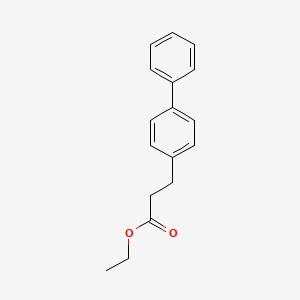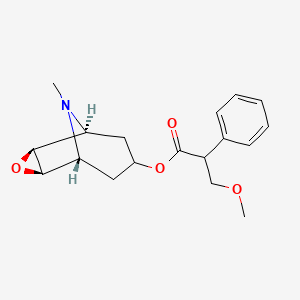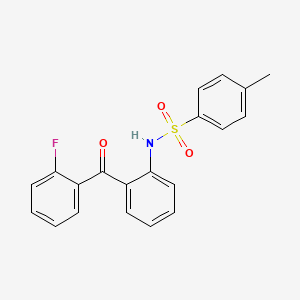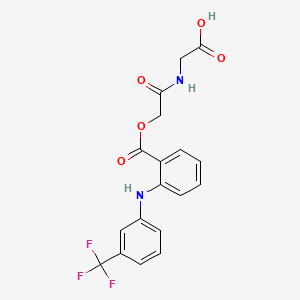
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is an organic compound that features both carboxymethyl and trifluoromethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate can be achieved through the Ullmann reaction under microwave irradiation. This method involves the reaction of 2-chlorobenzoic acid with aniline in the presence of copper(I) chloride as a catalyst and potassium carbonate as a base in n-butanol . The reaction conditions are optimized to achieve high yields of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann reaction under microwave irradiation provides a scalable and efficient route for its synthesis. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the carboxymethyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Copper(I) chloride: Used as a catalyst in the Ullmann reaction.
Potassium carbonate: Used as a base in the Ullmann reaction.
Microwave irradiation: Used to accelerate the reaction and improve yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of 2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a competitive inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate: A similar compound with a methyl ester group instead of the carboxymethyl group.
2-(2-Butoxyethoxy)ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate: Another similar compound with a butoxyethoxyethyl group.
Uniqueness
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is unique due to the presence of both carboxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes the compound particularly versatile for various applications in research and industry .
Propiedades
Número CAS |
38004-34-1 |
|---|---|
Fórmula molecular |
C18H15F3N2O5 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
2-[[2-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C18H15F3N2O5/c19-18(20,21)11-4-3-5-12(8-11)23-14-7-2-1-6-13(14)17(27)28-10-15(24)22-9-16(25)26/h1-8,23H,9-10H2,(H,22,24)(H,25,26) |
Clave InChI |
NKPPPCNNNKTASW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


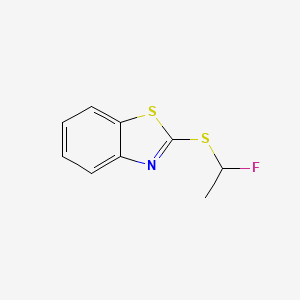
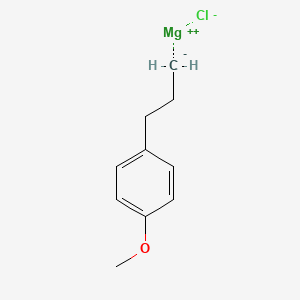

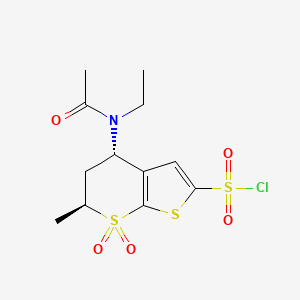


![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
